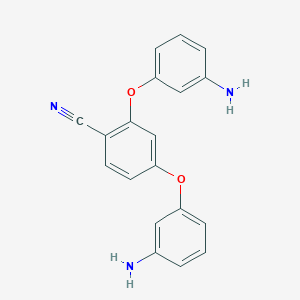

2,4-bis(3-aminophenoxy)benzonitrile

Description

Significance of Aromatic Diamine Monomers in High-Performance Polymer Synthesis

Aromatic diamine monomers are fundamental to the synthesis of high-performance polymers, a category of materials engineered to withstand extreme environmental conditions. The incorporation of aromatic rings into the polymer backbone lends exceptional thermal and oxidative stability, while the diamine functional groups provide reactive sites for polymerization. These characteristics are pivotal in the production of materials like aramids and polyimides, which are indispensable in the aerospace, defense, and electronics industries. mdpi.comnih.gov The specific geometry and chemical nature of the diamine monomer, including the presence of flexible ether linkages or rigid phenyl groups, directly influence the final properties of the polymer, such as its glass transition temperature, solubility, and mechanical toughness. mdpi.comresearchgate.net

Overview of Benzonitrile-Substituted Diamines in Advanced Materials Science

The introduction of a nitrile (-CN) group, specifically as a benzonitrile (B105546) substituent, into an aromatic diamine monomer offers a strategic approach to enhancing polymer properties. The polar nitrile group can improve intermolecular interactions, potentially leading to increased strength and thermal stability. Furthermore, the nitrile group can serve as a reactive site for cross-linking reactions, which can significantly enhance the solvent resistance and mechanical properties of the cured polymer network. Research into benzonitrile-substituted monomers has demonstrated their utility in creating polymers with tailored characteristics. For instance, the use of such monomers has been explored in the development of polybenzoxazines with desirable thermal properties.

Scope of Academic Research on 2,4-Bis(3-aminophenoxy)benzonitrile and its Structural Analogues

While the specific compound this compound is commercially available, extensive academic research detailing its synthesis and application in polymer chemistry is not widely found in publicly accessible literature. bldpharm.com However, significant research has been conducted on its structural analogues, providing valuable insights into the potential behavior and properties of polymers derived from this monomer.

Studies on related bis(aminophenoxy)benzene monomers, such as 1,3-bis(4-aminophenoxy)benzene (B160649) (m-BAB) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (p-BAB), have demonstrated their utility in creating flexible, high-performance aramid copolymers with excellent thermal and mechanical properties. mdpi.comnih.gov For example, aramid copolymers synthesized from these monomers have shown high glass transition temperatures and thermal decomposition temperatures. mdpi.comnih.gov Similarly, research on other aromatic diamines containing ether linkages, like 2,3-bis(4-aminophenoxy)naphthalene, has resulted in soluble, thermally stable polyimides with good mechanical properties. osti.gov The data from these analogous structures provide a predictive framework for the potential performance of polymers based on this compound.

Data on Structural Analogues of this compound

The following table summarizes the thermal and mechanical properties of polymers derived from structural analogues of this compound, providing a comparative basis for predicting the performance of polymers synthesized from the target compound.

| Monomer Analogue | Polymer Type | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (TGA, 10% weight loss) | Tensile Strength | Elongation at Break |

| 1,3-Bis(4-aminophenoxy)benzene (MBAB) | Aramid Copolymer | 270.1 °C mdpi.comnih.gov | 449.6 °C mdpi.comnih.gov | 107.1 MPa mdpi.comnih.gov | 50.7% mdpi.comnih.gov |

| 1,4-Bis(4-aminophenoxy)benzene (PBAB) | Aramid Copolymer | 292.7 °C mdpi.comnih.gov | 465.5 °C mdpi.comnih.gov | 113.5 MPa mdpi.comnih.gov | 58.4% mdpi.comnih.gov |

| 2,3-Bis(4-aminophenoxy)naphthalene (BAPON) | Polyimide | 226-316 °C osti.gov | 518-578 °C osti.gov | 75-96 MPa osti.gov | 3-6% osti.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(3-aminophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c20-12-13-7-8-18(23-16-5-1-3-14(21)9-16)11-19(13)24-17-6-2-4-15(22)10-17/h1-11H,21-22H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAKDSMVLJWMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)OC3=CC=CC(=C3)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Monomer Design for 2,4 Bis 3 Aminophenoxy Benzonitrile and Structural Isomers

Precursor Compounds and Initial Functionalization Strategies for Benzonitrile (B105546) Derivatives

The synthesis of benzonitrile derivatives often starts from readily available precursors like benzoic acid, benzamide, or substituted toluenes. youtube.comyoutube.comrsc.orggoogle.commedcraveonline.com One common strategy involves the dehydration of benzamides, which can be achieved using various reagents such as phosphorus pentoxide or thionyl chloride. youtube.com Another approach is the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures over a catalyst. medcraveonline.com For substituted benzonitriles, functionalization of the benzene (B151609) ring is a key initial step. For instance, the synthesis of dihydroxybenzonitriles can be achieved from dihydroxybenzoic acids. google.com

The functionalization can also involve the introduction of leaving groups, such as halogens, which are later displaced in nucleophilic substitution reactions. For example, 2,6-difluorobenzonitrile (B137791) is a key precursor where the fluorine atoms can be sequentially replaced. lookchem.com The reactivity of these leaving groups is influenced by the presence of electron-withdrawing groups, such as the nitrile (CN) group, which activates the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

| Precursor Compound | Functionalization Strategy | Resulting Intermediate |

| Benzoic Acid | Dehydration of corresponding amide | Benzonitrile |

| Toluene | Ammoxidation | Benzonitrile |

| Dihydroxybenzoic Acid | Conversion to nitrile | Dihydroxybenzonitrile |

| Dihalobenzonitrile | N/A | Activated for substitution |

Nucleophilic Aromatic Substitution Reactions for Ether Linkage Formation

A pivotal step in the synthesis of 2,4-bis(3-aminophenoxy)benzonitrile and its isomers is the formation of ether linkages via nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide on an electron-deficient aromatic ring by a nucleophile, such as an aminophenol. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitrile group on the benzonitrile ring facilitates this reaction. youtube.comyoutube.com

Reaction of Substituted Benzonitriles with Aminophenols

The reaction between a substituted benzonitrile, typically a dihalobenzonitrile, and an aminophenol is a common method to introduce the aminophenoxy moieties. lookchem.com For example, reacting 2,4-dichlorobenzonitrile (B1293624) or 2,4-difluorobenzonitrile (B34149) with 3-aminophenol (B1664112) in the presence of a base like potassium carbonate leads to the formation of this compound. The aminophenol acts as the nucleophile, attacking the carbon atoms attached to the halogen leaving groups. The choice of solvent, such as N-methyl-2-pyrrolidinone (NMP) or dimethylacetamide (DMAc), and reaction temperature are critical parameters to control the reaction rate and yield. lookchem.comresearchgate.net

Multi-Step Synthesis Routes and Intermediate Identification

The synthesis of these complex diamines often proceeds through multi-step routes involving the formation and isolation of intermediate compounds. For instance, the reaction can be carried out in a stepwise manner where one halogen is substituted first, followed by the substitution of the second. This allows for the synthesis of unsymmetrical diamines if different aminophenols are used in each step. lookchem.com Intermediate products, such as mono-substituted aminophenoxy benzonitriles, can be identified and characterized using techniques like gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. lookchem.com For example, in the synthesis of an unsymmetrical diamine, 2-chloro-6-(3-aminophenoxy)benzonitrile was identified as an intermediate. lookchem.com

| Reactants | Reaction Conditions | Product |

| 2,4-Dihalobenzonitrile, 3-Aminophenol | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., NMP) | This compound |

| 2,6-Difluorobenzonitrile, 3-Aminophenol | Stepwise temperature control | Intermediates for unsymmetrical diamines |

Control of Isomeric Purity and Regioselectivity in Diamine Synthesis

Controlling the isomeric purity and regioselectivity is crucial to obtain the desired diamine isomer with specific properties. In the case of substituted benzonitriles with multiple reactive sites, the regioselectivity of the nucleophilic attack determines the final structure. The inherent directing effects of the substituents on the benzonitrile ring and the reaction conditions influence which halogen is substituted. For example, the temperature-dependent reactivity of fluorine atoms in 2,6-difluorobenzonitrile allows for controlled, sequential substitution. lookchem.com The first SNAr reaction can occur at a lower temperature (e.g., 70°C), while the second requires a higher temperature (e.g., 100°C). lookchem.com This control is essential to prevent the formation of unwanted isomers and to ensure high purity of the target diamine. Careful purification techniques, such as recrystallization, are often employed to isolate the desired isomer. lookchem.com

Synthesis of Unsymmetrical Benzonitrile-Containing Diamines

The synthesis of unsymmetrical benzonitrile-containing diamines, where the two aminophenoxy groups are different (e.g., one meta- and one para-substituted), allows for fine-tuning of the resulting polymer properties. These are typically synthesized through a controlled, multi-step nucleophilic aromatic substitution reaction. lookchem.com

A common strategy involves a two-step, one-pot reaction. In the first step, a dihalobenzonitrile is reacted with one equivalent of a specific aminophenol at a lower temperature to yield a mono-substituted intermediate. lookchem.com After the completion of the first reaction, a different aminophenol is added, and the temperature is raised to facilitate the second substitution, yielding the unsymmetrical diamine. For example, 2-(3-aminophenoxy)-6-(4-aminophenoxy)benzonitrile has been synthesized using this approach. lookchem.com The successful synthesis relies on the ability to control the reaction sequentially, often by exploiting differences in the reactivity of the leaving groups or by controlling the stoichiometry of the reactants. lookchem.comgoogle.com

Polymerization Reactions and Resulting Polymer Architectures

Polyimide Synthesis from Benzonitrile (B105546) Diamines

The synthesis of polyimides from 2,4-bis(3-aminophenoxy)benzonitrile typically follows a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) precursor, which is subsequently converted into the final, intractable polyimide through a cyclodehydration reaction known as imidization.

Poly(amic acid) Precursors: Formation and Solution Characteristics

The formation of the poly(amic acid) precursor is achieved through the reaction of the diamine, this compound, with a tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. Commonly used solvents for this polycondensation include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). mdpi.comnih.gov The reaction mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dianhydride, leading to the opening of the anhydride (B1165640) ring and the formation of amide and carboxylic acid functionalities along the polymer chain. mdpi.com

The formation of high molecular weight poly(amic acid) is crucial for obtaining polyimides with good mechanical properties. nih.gov This process is an exothermic equilibrium reaction, and thus, lower temperatures are generally favored to shift the equilibrium towards the formation of the polymer. mdpi.com The reactivity of both the diamine and the dianhydride plays a significant role in achieving a high degree of polymerization. mdpi.com

The resulting poly(amic acid) solutions are typically viscous, and their solution viscosity is a key indicator of the molecular weight of the polymer. Inherent viscosities for poly(amic acids) derived from benzonitrile diamines are often in the range of 0.40 to 0.75 dL/g, indicating the formation of polymers with substantial chain length. tandfonline.com For some systems, inherent viscosities can reach as high as 1.18 dL/g. researchgate.net These poly(amic acid) precursors are generally soluble in polar aprotic solvents, which allows for their processing into films, coatings, and fibers before the final imidization step. nih.govtandfonline.com

| Dianhydride Comonomer | Solvent | Inherent Viscosity (dL/g) | Reference |

| Benzophenonetetracarboxylic dianhydride (BTDA) | NMP | 0.40–0.75 | tandfonline.com |

| Not Specified | Not Specified | 0.92-1.18 | researchgate.net |

Thermal Imidization and Chemical Imidization Methodologies

The conversion of the soluble poly(amic acid) precursor into the final, thermally stable polyimide is accomplished through imidization, a process that can be carried out using either thermal or chemical methods. mdpi.com

Thermal Imidization: This is the most common method for preparing polyimide films and coatings. mdpi.comnih.gov The poly(amic acid) solution is cast onto a substrate to form a film, and then subjected to a carefully controlled heating cycle. mdpi.com This thermal treatment typically involves a stepwise increase in temperature, often starting from around 100°C to remove the solvent and culminating at temperatures between 250°C and 350°C to ensure complete cyclodehydration and formation of the imide rings. mdpi.comnih.gov During this process, water is eliminated as a byproduct. nih.gov The specific temperature profile is critical to avoid film cracking due to shrinkage. nih.gov

Chemical Imidization: This method offers an alternative route to polyimides, particularly for the production of molding powders. mdpi.com It involves treating the poly(amic acid) with a dehydrating agent, typically an aliphatic carboxylic acid anhydride such as acetic anhydride, in the presence of a tertiary amine catalyst like pyridine or triethylamine, at ambient temperatures. mdpi.com The mechanism involves the formation of a mixed anhydride intermediate which then cyclizes to the imide. ncl.res.in The resulting polyimide often precipitates from the reaction mixture. mdpi.com A final heat treatment is usually necessary to complete the imidization process and remove any residual solvent. mdpi.com

The choice between thermal and chemical imidization can influence the final properties of the polyimide. Thermal imidization can sometimes lead to more ordered polymer chain packing, while chemical imidization may result in a more amorphous structure. sci-hub.box

| Method | Typical Reagents/Conditions | Advantages | Disadvantages |

| Thermal Imidization | Stepwise heating up to 250-350°C | Simple, suitable for films and coatings | Requires high temperatures, potential for film stress |

| Chemical Imidization | Acetic anhydride, pyridine/triethylamine at ambient temperature | Lower temperature process, good for powders | Use of potentially hazardous reagents, may require a final heat treatment |

Variation of Dianhydride Comonomers for Tailored Polyimide Structures

The properties of polyimides derived from this compound can be systematically tailored by varying the structure of the dianhydride comonomer. The rigidity, symmetry, and presence of flexible or bulky groups in the dianhydride have a profound impact on the final polymer's characteristics, including its thermal stability, solubility, and mechanical performance. nih.gov

Commonly employed dianhydrides for this purpose include:

Pyromellitic dianhydride (PMDA): Known for producing polyimides with high thermal stability and excellent mechanical properties, but often with limited solubility due to the rigidity of the PMDA unit. nih.gov

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA): The ketone linkage in BTDA introduces some flexibility into the polymer backbone compared to PMDA, which can lead to improved processability and solubility, while still maintaining good thermal stability. researchgate.net

4,4′-Oxydiphthalic anhydride (ODPA): The ether linkage in ODPA provides significant flexibility, resulting in polyimides with enhanced solubility and lower glass transition temperatures. researchgate.net

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA): This dianhydride offers a balance of rigidity and rotational freedom, leading to polyimides with high thermal stability and good mechanical properties. researchgate.net

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA): The incorporation of the hexafluoroisopropylidene group imparts unique properties, which are discussed in the following section.

The selection of the dianhydride allows for the fine-tuning of the structure-property relationships in the resulting polyimides. For instance, the use of more flexible dianhydrides like ODPA can disrupt chain packing and enhance solubility, making the polymers more amenable to solution processing. Conversely, rigid dianhydrides like PMDA tend to produce materials with higher glass transition temperatures and superior dimensional stability.

| Dianhydride | Key Structural Feature | Expected Impact on Polyimide Properties |

| PMDA | Rigid, planar structure | High thermal stability, excellent mechanical properties, poor solubility |

| BTDA | Ketone linkage | Good thermal stability, improved processability over PMDA |

| ODPA | Ether linkage | Increased flexibility, enhanced solubility, lower glass transition temperature |

| BPDA | Biphenyl linkage | High thermal stability, good mechanical properties |

Synthesis of Fluorinated Polyimides Incorporating Benzonitrile Moieties

The incorporation of fluorine atoms into the polyimide backbone, typically through the use of a fluorinated dianhydride such as 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), is a well-established strategy to impart a range of desirable properties. tandfonline.com When this compound is polymerized with 6FDA, the resulting fluorinated polyimide exhibits enhanced solubility, improved optical transparency, and a lower dielectric constant compared to its non-fluorinated analogues. tandfonline.com

The bulky hexafluoroisopropylidene (-C(CF₃)₂-) group in 6FDA disrupts the close packing of polymer chains, which reduces intermolecular interactions and charge-transfer complex formation. This leads to several beneficial effects:

Enhanced Solubility: The reduced chain packing and weaker intermolecular forces make these fluorinated polyimides soluble in a wider range of organic solvents, including less polar ones.

Improved Optical Transparency: The decrease in charge-transfer complex formation results in polyimide films that are less colored and have higher optical transparency, with UV-visible absorption cutoffs at lower wavelengths.

Lower Dielectric Constant: The presence of fluorine atoms, which have low polarizability, and the increase in free volume due to the bulky -C(CF₃)₂- group contribute to a significant reduction in the dielectric constant of the polymer. tandfonline.com This makes these materials highly attractive for applications in microelectronics as interlayer dielectrics. tandfonline.com

The synthesis of these fluorinated polyimides follows the standard two-step procedure involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization. researchgate.net The resulting polymers typically exhibit high thermal stability, with decomposition temperatures often exceeding 500°C.

| Property | Effect of Fluorination (with 6FDA) | Reason |

| Solubility | Increased | Disruption of chain packing by bulky -C(CF₃)₂- groups |

| Optical Transparency | Increased (less coloration) | Reduction of charge-transfer complex formation |

| Dielectric Constant | Decreased | Low polarizability of fluorine and increased free volume |

| Thermal Stability | Remains high | Strong C-F bonds and stable aromatic imide structure |

Incorporation of Siloxane Segments into Benzonitrile-Polyimides

The incorporation of flexible polydimethylsiloxane (PDMS) segments into the rigid backbone of benzonitrile-containing polyimides is a powerful method to create copolymers with a unique combination of properties. These poly(imide-siloxane) copolymers can be synthesized by the polycondensation of a dianhydride with a mixture of this compound and an amino-terminated PDMS oligomer of a specific molecular weight. researchgate.net

The introduction of the siloxane segments imparts several advantageous characteristics to the resulting copolymers:

Enhanced Flexibility: The low glass transition temperature and high rotational freedom of the Si-O-Si bonds in the PDMS segments significantly increase the flexibility of the otherwise rigid polyimide chains.

Improved Solubility: The presence of the nonpolar siloxane blocks often leads to improved solubility in a wider range of solvents, including less polar ones like chloroform. researchgate.net

Modified Surface Properties: Due to the low surface energy of PDMS, the siloxane segments tend to migrate to the polymer-air interface, creating a hydrophobic surface with increased water contact angles. researchgate.net

Microphase Separation: The incompatibility between the rigid polyimide blocks and the flexible PDMS blocks can lead to microphase separation, resulting in materials with distinct morphologies and properties that can be tailored by controlling the block lengths and composition.

A study involving the synthesis of nitrile-containing polyimide-polydimethylsiloxane copolymers from 4,4′-oxydiphthalic anhydride, 2,6-bis(3-aminophenoxy)benzonitrile (an isomer of the subject compound), and bis(aminopropyl)oligodimethylsiloxane reported the formation of soluble and flexible films. researchgate.net The inherent viscosities of these copolymers were in the range of 0.43–0.55 dL/g, and they exhibited good thermal stability with decomposition temperatures above 430°C. researchgate.net The glass transition temperatures ranged from 149°C to 219°C, depending on the siloxane content. researchgate.net

| Property | Effect of Siloxane Incorporation |

| Flexibility | Significantly increased |

| Solubility | Generally improved, especially in less polar solvents |

| Surface Energy | Lowered, leading to hydrophobic surfaces |

| Glass Transition Temperature | Decreased with increasing siloxane content |

| Thermal Stability | Generally remains good, though may be slightly lower than the parent polyimide |

Polyamide Synthesis via Polycondensation Methods

In addition to polyimides, this compound can also be utilized as a monomer for the synthesis of aromatic polyamides, also known as aramids. These polymers are characterized by the presence of amide (-CO-NH-) linkages in their backbone and are renowned for their high strength and thermal stability.

The synthesis of polyamides from this benzonitrile diamine is typically achieved through direct polycondensation with various aromatic dicarboxylic acids. researchgate.net A common and effective method for this polymerization is the Yamazaki-Higashi reaction, which employs triphenyl phosphite (TPP) and pyridine as condensing agents in a polar aprotic solvent like NMP, often with the addition of a salt such as lithium chloride (LiCl) to enhance solubility and prevent polymer precipitation. tandfonline.comresearchgate.net

This direct polycondensation method avoids the need to first synthesize highly reactive and moisture-sensitive diacid chlorides. The reaction proceeds under relatively mild conditions and generally produces high molecular weight polyamides in good yields. tandfonline.com

The properties of the resulting polyamides are influenced by the structure of the dicarboxylic acid comonomer. The use of rigid, linear dicarboxylic acids tends to produce semi-crystalline polyamides with high strength and modulus, but limited solubility. Conversely, the incorporation of flexible linkages or bulky side groups in the dicarboxylic acid can lead to more amorphous and soluble polyamides.

Polyamides derived from a related isomer, 2,2-bis(4-aminophenoxy)benzonitrile, and various aromatic dicarboxylic acids have been reported to have inherent viscosities in the range of 0.31–0.93 dL/g. researchgate.net These polymers were generally soluble in aprotic polar solvents and exhibited glass transition temperatures between 235°C and 298°C. researchgate.net Thermogravimetric analysis indicated good thermal stability, with no significant weight loss occurring below 400°C. researchgate.net The crystallinity of these polyamides was found to be dependent on the specific dicarboxylic acid used. researchgate.net

| Polymerization Method | Key Reagents | Typical Solvent System | Key Advantages |

| Direct Polycondensation (Yamazaki-Higashi) | Triphenyl phosphite (TPP), Pyridine | NMP/LiCl | Avoids use of diacid chlorides, proceeds under mild conditions |

Poly(amide-imide) Synthesis from Benzonitrile Diamines

Poly(amide-imide)s are a class of high-performance polymers that combine the excellent mechanical properties of polyamides with the outstanding thermal stability of polyimides. The synthesis of poly(amide-imide)s from this compound typically involves a polycondensation reaction with a trifunctional monomer that contains both a carboxylic acid group and a pre-formed imide ring, or with a diacid chloride containing an imide linkage.

A common synthetic route is the solution polycondensation of the diamine with trimellitic anhydride chloride. This reaction is generally carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The reaction proceeds by the nucleophilic attack of the amine groups of the benzonitrile diamine on the acid chloride groups of the trimellitic anhydride chloride, leading to the formation of amide linkages and the elimination of hydrogen chloride.

The resulting poly(amide-imide)s incorporating this compound are expected to exhibit good solubility in organic solvents, a characteristic often attributed to the flexible ether linkages in the polymer backbone. lew.ro This improved solubility is a significant advantage for processing and fabricating the polymer into films and coatings. Furthermore, the presence of the nitrile group and the aromatic rings contributes to the high thermal stability of the polymer, with decomposition temperatures often exceeding 400°C. lew.ro

| Property | Typical Value Range |

| Solubility | Soluble in NMP, DMAc, DMF, DMSO |

| Decomposition Temperature (TGA) | > 400°C |

| Film Forming Ability | Good, forms transparent and flexible films |

The data in this table is based on analogous poly(amide-imide)s synthesized from structurally similar benzonitrile diamines. lew.ro

Polybenzoxazine Synthesis through Mannich Condensation Reactions

Polybenzoxazines are a class of thermosetting phenolic resins known for their excellent thermal stability, flame retardancy, low water absorption, and high char yield. metu.edu.tr The synthesis of a polybenzoxazine precursor from this compound involves a Mannich condensation reaction. This reaction typically utilizes a phenol (such as bisphenol A), formaldehyde, and the diamine, this compound.

In this one-pot synthesis, the amine groups of the benzonitrile diamine react with formaldehyde and the phenolic hydroxyl groups of bisphenol A to form benzoxazine rings. nih.gov The resulting product is a benzoxazine monomer or oligomer containing the this compound moiety within its structure.

The subsequent step is the thermal curing of the benzoxazine precursor. Upon heating, the benzoxazine rings undergo a ring-opening polymerization without the release of any volatile byproducts. This process leads to a highly cross-linked polybenzoxazine network. The incorporation of the benzonitrile group is anticipated to enhance the thermal properties of the resulting polymer. nih.govresearchgate.net Research on similar structures has shown that the nitrile groups can participate in cross-linking reactions at elevated temperatures, further increasing the cross-link density and thermal stability of the final thermoset. researchgate.net Polymers derived from analogous aminophenoxy benzonitrile structures have demonstrated high thermal stability, with a 5% weight loss temperature (T5%) exceeding 410°C. researchgate.net

| Property | Anticipated Characteristic |

| Curing Mechanism | Thermal ring-opening polymerization |

| Byproducts of Curing | None |

| Thermal Stability (T5%) | > 410°C |

| Resulting Architecture | Highly cross-linked network |

The data in this table is based on the thermal properties of polymers synthesized using structurally similar aminophenoxy benzonitrile compounds as curing agents. researchgate.net

Advanced Material Applications and Performance Engineering

Dielectric Materials with Enhanced Properties

The quest for advanced dielectric materials is driven by the continuous miniaturization and increasing power demands of modern electronics. Polyimides derived from 2,4-bis(3-aminophenoxy)benzonitrile are emerging as promising candidates to meet these challenges, offering a combination of high dielectric constant, low dielectric loss, and excellent thermal stability.

Design and Development of High Dielectric Constant Polymeric Films

The incorporation of polar functional groups is a well-established strategy for enhancing the dielectric constant of polymers. The nitrile group (-CN) in this compound, with its large dipole moment, plays a crucial role in increasing the dielectric constant of the resulting polyimides. psu.edu The flexibility of the ether linkages in the monomer contributes to the orientational polarizability of the polymer chains, further boosting the dielectric constant. nih.gov

Researchers have successfully synthesized a range of polyimides by reacting this compound with various dianhydrides. For instance, polyimides based on this diamine have demonstrated significantly higher dielectric constants compared to conventional polyimides like Kapton. The strategic introduction of other polar moieties or the creation of metal-complexed polyimides can further elevate the dielectric constant. nih.gov

Table 1: Dielectric Properties of Polyimides Derived from this compound and Related Monomers

| Monomers | Dielectric Constant (εr) at 100 Hz | Reference |

|---|---|---|

| 2,6-bis(3-aminophenoxy) benzonitrile (B105546) ((b-CN)APB) and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) | ~4 | psu.edu |

| Polyimides with polyether segments | Up to 7.8 | gatech.edu |

| Bipyrimidine-containing PI | 7.1 | researchgate.net |

| C0-SPI | 5.6 | nih.gov |

| C1-SPI | 6.0 | nih.gov |

| C2-SPI | 6.5 | nih.gov |

Applications in Energy Storage and Microelectronics

The high dielectric constant and low dissipation factor of these polyimides make them highly suitable for applications in high-energy-density capacitors and microelectronics. gatech.edu In energy storage, a high dielectric constant allows for the storage of more energy in a given volume. The low dielectric loss minimizes energy dissipation as heat, improving the efficiency and reliability of the capacitor, especially at high frequencies.

In the realm of microelectronics, these materials can be used as interlayer dielectrics in integrated circuits. Their high thermal stability ensures they can withstand the high temperatures encountered during semiconductor manufacturing and operation. nih.gov The ability to be solution-cast into thin, flexible films offers significant advantages in the fabrication of advanced electronic devices. gatech.edu

Piezoelectric Polymers for Sensing and Actuation Systems

Piezoelectricity, the ability of a material to generate an electric charge in response to applied mechanical stress, is a critical property for sensors and actuators. Polyimides synthesized from this compound have shown promising piezoelectric characteristics, opening up possibilities for their use in high-temperature and harsh-environment applications.

Investigation of Remanent Polarization and Piezoelectric Coefficients

The piezoelectric effect in these amorphous polyimides is directly related to their remanent polarization (Pr), which is the permanent polarization remaining after the removal of an external electric field. researchgate.netglobalsino.com The nitrile dipoles in the polymer structure are aligned during a high-voltage poling process at elevated temperatures, leading to a net remanent polarization.

Studies on polyimides derived from 2,6-bis(3-aminophenoxy) benzonitrile, a closely related isomer, have shown that while the remanent polarization may be lower than that of traditional piezoelectric polymers like polyvinylidene fluoride (B91410) (PVDF), the resulting piezoelectric response exhibits excellent thermal stability. psu.edu The piezoelectric coefficient (d33) is a key measure of a material's piezoelectric performance. For composites made with a polyimide derived from 2,6-bis(3-aminophenoxy)benzonitrile, piezoelectric coefficients have been measured, demonstrating their potential for practical applications. mdpi.com

Table 2: Piezoelectric Properties of a Polyimide Composite

| Material | Piezoelectric Coefficient (d33) | Reference |

|---|---|---|

| Silicone elastomer with 20 wt% piezoelectric polyimide | 2.5 pm/V | mdpi.com |

Temperature Dependence of Piezoelectric Response in Benzonitrile-Polyimides

A significant advantage of benzonitrile-containing polyimides is their superior thermal stability compared to conventional piezoelectric polymers. While the piezoelectric response of PVDF starts to degrade at around 60°C, polyimides based on benzonitrile-containing diamines can maintain their remanent polarization and, consequently, their piezoelectric properties up to much higher temperatures, in some cases up to 160°C. researchgate.net This makes them highly suitable for sensors and actuators that need to operate in demanding thermal environments, such as in aerospace and automotive applications.

Molecular Level Design for Optimized Piezoelectric Activity

The molecular structure of the polyimide plays a critical role in determining its piezoelectric activity. The total dipole moment per repeat unit of the polymer chain is a key factor. For instance, in a polyimide made from 2,6-bis(3-aminophenoxy) benzonitrile and 4,4'-oxydiphthalic anhydride, the nitrile dipole, anhydride dipoles, and diphenylether groups contribute to a significant total dipole moment. psu.edu

High-Performance Films and Coatings

Polymers derived from this compound are particularly well-suited for applications as thin films and protective coatings, owing to their excellent processability, thermal stability, and strong interfacial adhesion.

Film Forming Ability and Processing Characteristics of Polymeric Solutions

The incorporation of this compound into polymer backbones, such as those of polyimides and aramids, significantly enhances their solubility and processing characteristics. mdpi.comnih.gov The flexible ether linkages within the monomer structure disrupt the rigid-rod nature typical of many high-performance polymers, which often leads to poor solubility and intractability. nih.gov This improved solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) is crucial for creating high-concentration, viscous polymeric solutions (polyamic acids in the case of polyimides) that are ideal for solution-casting or spin-coating techniques. mdpi.comresearchgate.net

These solutions can be processed to form thin, flexible, and tough films. mdpi.comresearchgate.net For instance, polyimides synthesized using the related monomer 2,6-bis(4-aminophenoxy)benzonitrile have been successfully cast into films and thermally cured. researchgate.net The choice of dianhydride co-monomer plays a significant role in the final properties. Polyimides prepared with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) exhibit excellent solubility and result in flexible films, while those made with more rigid dianhydrides like pyromellitic dianhydride (PMDA) tend to be insoluble. researchgate.netresearchgate.net

The resulting polymer films demonstrate a desirable combination of mechanical and thermal properties. Research on related nitrile-containing polyimides shows they possess high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical strength. researchgate.netlew.ro A series of polyimides based on 2,6-bis(4-aminophenoxy)benzonitrile, for example, exhibited Young's moduli in the range of 1.36-2.12 GPa and high tensile strength. researchgate.net Similarly, novel aramid films derived from flexible bis(4-aminophenoxy) benzene (B151609) monomers have achieved tensile strengths up to 113.5 MPa with a remarkable elongation at break of 58.4%, indicating both strength and flexibility. mdpi.com

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | Source |

|---|---|---|---|---|

| PBAB-Aramid | 113.5 | 58.4 | 292.7 | mdpi.com |

| MBAB-Aramid | 107.1 | 50.7 | 270.1 | mdpi.com |

| Polyimide (nitrile-substituted) | 104 - 131 | Not Reported | Varies with dianhydride | lew.ro |

Enhanced Adhesion Properties Mediated by Nitrile Groups

The nitrile (–C≡N) functional group inherent in the this compound monomer is a key contributor to the superior adhesion of the resulting polymers to various substrates, particularly metals. The cyano group is highly polar, creating a significant dipole moment that facilitates strong intermolecular interactions. numberanalytics.comresearchgate.netnumberanalytics.com This polarity allows for powerful dipole-dipole interactions and Lewis acid-base interactions with the surfaces of metals like copper, which is commonly used in flexible printed circuits.

This enhanced chemical interaction at the polymer-metal interface results in excellent adhesive strength, a critical requirement for coatings and laminates used in microelectronics. researchgate.net The nitrile groups can directly coordinate with metal atoms or interact with the native oxide layer on the metal surface, forming a durable and reliable bond. This strong adhesion prevents delamination, even under thermal cycling or mechanical stress, ensuring the integrity and performance of electronic components. The introduction of nitrile substituents into the polyimide backbone is a recognized strategy for increasing the dielectric constant and promoting adhesion. lew.ro

Polymer Composites and Nanocomposites

The processable nature and functional nitrile groups of polymers derived from this compound make them excellent matrices for the development of advanced composites and nanocomposites.

Integration with Carbon Nanotubes for Multifunctional Systems

Polymers based on this compound can serve as effective matrices for dispersing carbon nanotubes (CNTs). The aromatic nature of the polymer backbone allows for π-π stacking interactions with the graphitic surface of the CNTs, aiding in their dispersion and preventing agglomeration. Furthermore, the polar nitrile groups can interact with functionalized CNTs, improving the interfacial load transfer between the nanotube reinforcement and the polymer matrix.

The resulting polyimide-CNT nanocomposites exhibit multifunctional properties. The incorporation of CNTs significantly enhances the electrical and thermal conductivity of the otherwise insulating polyimide matrix. mdpi.com This creates materials that are simultaneously lightweight, thermally stable, mechanically robust, and conductive, suitable for applications in electromagnetic interference (EMI) shielding, thermal management systems, and electrostatic discharge (ESD) protection. mdpi.com Studies on related systems have shown that adding CNTs can dramatically increase reversible capacity and rate capability when used as anode materials in lithium-ion batteries, highlighting the synergistic effects of combining these materials. mdpi.com

Hybrid Composites with Inorganic Fillers (e.g., Metal Oxides, Pyrite)

Hybrid composites can be fabricated by incorporating inorganic micro- and nano-fillers, such as metal oxides (e.g., Al₂O₃, TiO₂) or other minerals like pyrite (B73398) (FeS₂), into a polyimide matrix derived from this compound. rsc.orgnih.gov The synthesis of these composites often involves the in-situ polymerization of the monomers in the presence of the filler particles, which promotes a uniform dispersion. researchgate.net

These inorganic fillers are selected to impart specific functionalities:

Metal Oxides (Al₂O₃, TiO₂): These fillers are primarily used to enhance the thermal conductivity and modify the dielectric properties of the polyimide matrix. For example, a composite film containing alumina (B75360) (Al₂O₃) microspheres and boron nitride (BN) nanosheets showed a thermal conductivity increase of 1664% compared to the pure polyimide. rsc.org Titanium dioxide (TiO₂) can be used to increase the refractive index for optical applications or improve photocatalytic activity.

Pyrite (FeS₂): The inclusion of pyrite, a semiconductor with a narrow bandgap, can introduce unique electronic and tribological properties. These composites could find use in friction materials or as components in photovoltaic or thermoelectric devices.

The strong adhesion provided by the nitrile groups and the good film-forming characteristics of the polymer matrix ensure a robust interface with the filler particles, which is essential for achieving the desired property enhancements. researchgate.net

Interpenetrating Polymer Networks for Synergistic Material Properties

An Interpenetrating Polymer Network (IPN) is a material comprising two or more crosslinked polymer networks that are synthesized in the presence of each other but are not covalently bonded to one another. nih.gov A polyimide based on this compound can form one of the constituent networks in an IPN, often combined with other thermosetting resins like epoxies or bismaleimides.

The formation of an IPN structure allows for a synergistic combination of properties that are often not achievable in a simple blend or copolymer. For example, by creating a polyimide-epoxy IPN, one can achieve a material that combines the high-temperature stability and chemical resistance of the polyimide with the toughness, adhesion, and lower processing temperatures of the epoxy resin. iaea.org The entanglement of the polymer chains at a molecular level can suppress large-scale phase separation, leading to materials with a single glass transition temperature (Tg) and enhanced mechanical damping or toughness. nasa.gov This approach has been used to modify thermosetting polyimides to achieve specific mechanical properties, such as a balance of hardness and toughness, for specialized applications like protecting precision resistor chips. iaea.org

Shape Memory Polymer Development

There is currently no available research in the public domain that details the synthesis, characterization, or performance of shape memory polymers (SMPs) derived from this compound. The development of SMPs relies on the specific molecular architecture of the polymer, which includes both netpoints (for defining the permanent shape) and reversible switching segments (for fixing and recovering the temporary shape). While diamine monomers with phenoxy linkages are utilized in the synthesis of high-performance polymers, the specific attributes that this compound would impart to a polymer for shape memory behavior have not been documented. Consequently, no data on transition temperatures, recovery stresses, or strain recovery rates for SMPs based on this compound can be provided.

Structure Property Relationships and Molecular Design Principles

Influence of Nitrile Group Position and Concentration on Polymer Characteristics

The presence and placement of the nitrile (-C≡N) group are critical determinants of a polymer's thermal, solubility, and dielectric properties.

Detailed Research Findings:

The concentration of nitrile groups directly correlates with the magnitude of these effects. A higher concentration of these polar groups leads to stronger intermolecular dipole-dipole interactions, which can restrict polymer chain mobility. This restriction translates to a higher Tg. Furthermore, the strong interactions can make the polymer less soluble in common organic solvents, although the flexible ether linkages in 2,4-bis(3-aminophenoxy)benzonitrile help to counteract this effect and improve solubility in aprotic polar solvents. lew.ro

The position of the nitrile group as a pendant on the polymer backbone, as is the case for polymers synthesized from this compound, allows for effective dipole polarization in the presence of an electric field. lew.ro This contributes to a higher dielectric constant, a desirable property for high-frequency applications. lew.ro

Table 1: Effect of Nitrile Group on Polymer Properties (Illustrative Data from Related Polyimides)

| Polymer System | Nitrile Group Presence | Glass Transition Temperature (Tg) | Dielectric Constant (ε) at 1 MHz | Solubility |

|---|---|---|---|---|

| Fluorinated Polyimide | Without -CN | ~260°C | ~2.8 | Good |

| Fluorinated Polyimide | With -CN | >280°C | >3.5 | Moderate |

| Polyimide from 2,6-bis(4-aminophenoxy)benzonitrile | With -CN | Varies with dianhydride | Increased values | Good in aprotic solvents |

Role of Dipole Concentration and Location (Pendant vs. Main Chain) on Macroscopic Material Properties

The concentration and location of dipoles within a polymer's structure are fundamental to its macroscopic properties, including thermal and mechanical behavior.

Detailed Research Findings:

In polymers derived from this compound, the nitrile group acts as a strong pendant dipole. The large dipole moment of the nitrile group (approximately 4.18 D) creates significant dipole-dipole interactions. lew.ro When these dipoles are located on pendant groups, they can orient themselves more freely in response to an external electric field compared to dipoles integrated directly into the polymer backbone. This enhanced orientational polarization is a key factor in achieving a high dielectric constant. nih.gov

Studies have shown that increasing the flexibility of the linking groups between the polar side groups and the polymer backbone enhances the orientation ability of the dipoles, further increasing the dielectric constant. nih.gov In this compound, the ether linkages provide this flexibility. The concentration of these dipoles directly impacts properties; a higher concentration generally leads to a higher Tg and dielectric constant. However, excessive dipole concentration can also lead to increased moisture absorption and dielectric loss if not carefully managed through molecular design. nih.gov

The location of the dipole is also crucial. Pendant dipoles, as in this case, can enhance the dielectric constant without compromising the processability as much as main-chain dipoles, which tend to make the polymer chain more rigid. The flexibility imparted by the ether linkages in the diamine monomer helps to maintain good solubility and processability. researchgate.net

Impact of Molecular Symmetry on Polymer Processability and Performance

The symmetry of the monomer unit influences the packing of polymer chains, which in turn affects processability, thermal properties, and mechanical performance.

Detailed Research Findings:

The structure of this compound is inherently asymmetric due to the 2,4-substitution pattern on the central benzonitrile (B105546) ring. This asymmetry disrupts the regular packing of polymer chains. titech.ac.jp In contrast to symmetric monomers that can lead to semi-crystalline or crystalline polymers with high melting points and poor solubility, asymmetric monomers tend to produce amorphous polymers. osti.gov

Amorphous polymers generally exhibit better solubility in organic solvents and have lower glass transition temperatures compared to their semi-crystalline counterparts, which enhances their processability. titech.ac.jposti.gov The meta-catenation of the aminophenoxy groups further contributes to the asymmetry and introduces kinks in the polymer backbone, which hinders close chain packing and improves solubility. titech.ac.jp

While the reduced packing density from asymmetry can sometimes lead to slightly lower thermal stability and mechanical strength compared to highly ordered crystalline polymers, it is a crucial design principle for developing high-performance polymers that are solution-processable into films, coatings, and membranes. titech.ac.jp The resulting amorphous nature is beneficial for applications requiring optical transparency, as it minimizes light scattering that would occur at crystalline-amorphous interfaces.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| - | This compound |

| - | 2,6-bis(4-aminophenoxy)benzonitrile |

Computational and Theoretical Studies of Benzonitrile Containing Systems

Molecular Modeling and Simulation Approaches for Polymer Architecture and Dynamics

Molecular modeling and simulation offer a microscopic view of polymer architecture and dynamics, which are crucial for determining the macroscopic properties of materials. For polyimides, a class of polymers known for their thermal stability and mechanical strength, multiscale modeling approaches are often employed. These methods bridge the gap between atomistic details and macroscopic behavior.

One such approach involves creating a coarse-grained model of the polymer chain. In this type of model, groups of atoms are represented as single beads, simplifying the system and allowing for the simulation of longer chains and larger systems over longer timescales. For instance, a coarse-grained model for polyimide isomers can be constructed as a series of linked vectors that follow the contour of the polymer backbone. researchgate.net Dynamic Monte Carlo simulations can then be used to study the bulk properties of these coarse-grained models. researchgate.net This methodology has been used to investigate polyimides synthesized from dianhydrides like 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and diamine isomers such as 1,3-bis(3-aminophenoxy)benzene. researchgate.net

These coarse-grained simulations can reveal trends in chain dimensions, such as the radius of gyration and end-to-end distance, as a function of the polymer's chemical structure. researchgate.net For example, increasing the meta-linkages in the diamine portion of the polyimide has been shown to lead to a decrease in chain dimensions and shorter relaxation times. researchgate.net The data from these simplified models can then be "reverse-mapped" back to fully atomistic models, providing a detailed picture of the polymer's structure. researchgate.net

Molecular dynamics simulations are another powerful tool for studying polymer systems. These simulations can be used to construct amorphous molecular models of polymer resins and to simulate the cross-linking process that forms a three-dimensional polymer network. mdpi.com By analyzing the trajectories of atoms over time, researchers can predict important material properties such as the glass transition temperature (Tg) and melt viscosity. mdpi.com For example, simulations have shown that the formation of new dihedral angles after cross-linking is a key factor affecting the flexibility of the polymer chains and, consequently, the Tg. mdpi.com These computational approaches provide valuable guidance for designing new polyimide resins with improved processability and performance. mdpi.com

Table 1: Comparison of Simulated Properties for Coarse-Grained Polyimide Isomers

| Property | Polyimide with 1,3-bis(4-aminophenoxy)benzene (B160649) | Polyimide with 1,4-bis(4-aminophenoxy)benzene (B1581417) | Polyimide with 1,3-bis(3-aminophenoxy)benzene |

| Average End-to-End Distance | Minor differences observed | Minor differences observed | Expected decrease with increasing meta linkage |

| Average Radius of Gyration | Minor differences observed | Minor differences observed | Expected decrease with increasing meta linkage |

| Relaxation Times | Longer | Longer | Shorter with increasing meta linkage |

Data derived from dynamic Monte Carlo simulations of coarse-grained models. The table illustrates expected trends based on the referenced study. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for understanding the relationship between a molecule's structure and its electronic properties, such as its reactivity and spectroscopic behavior.

In the study of benzonitrile-containing systems, DFT calculations can provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its chemical bonds. For example, DFT has been used to study the geometries, electronic structures, and spectral properties of molecules like 4-methoxybenzonitrile (B7767037). icm.edu.plresearchgate.net These calculations can determine optimized bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.netsemanticscholar.org

A key aspect of DFT calculations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and electronic excitation properties. icm.edu.plsemanticscholar.org For instance, a smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications such as dye-sensitized solar cells. icm.edu.pl

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to calculate the electronic absorption spectra of molecules. icm.edu.plresearchgate.net By simulating the absorption of light, TD-DFT can help to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions. icm.edu.plresearchgate.net This information is crucial for understanding the photophysical properties of materials and for designing new molecules with tailored optical properties. icm.edu.pl

Furthermore, DFT calculations can be used to analyze intermolecular interactions, which play a critical role in determining the bulk properties of materials. By calculating the interaction energies between molecules, researchers can gain a better understanding of how molecules pack together in the solid state and how they interact with other molecules or surfaces. This is particularly important for predicting the properties of polymers and composites.

Table 2: Calculated Electronic Properties of 4-methoxybenzonitrile using DFT

| Property | Value | Method/Basis Set |

| HOMO-LUMO gap (vacuum) | 4.37 eV | B3LYP/6-31G(d,p) |

| Optimized C1-C2 bond length | 1.4274 Å | B3LYP/6-11++G(d,p) |

| Optimized C3-C4 bond length | 1.396 Å | B3LYP/6-11++G(d,p) |

This table presents theoretical data for a related benzonitrile (B105546) compound to illustrate the type of information obtained from DFT calculations. semanticscholar.org

Computational Predictions of Polymerization Behavior and Resulting Material Performance

Computational methods are increasingly used to predict the polymerization behavior of monomers and the performance of the resulting polymers. These predictions can help to guide the synthesis of new materials with desired properties, reducing the need for extensive trial-and-error experimentation.

Once a polymer has been computationally "synthesized," its material properties can be predicted using a variety of simulation techniques. For instance, the mechanical properties of a polymer, such as its tensile strength and elongation at break, can be calculated from simulations of the polymer's response to an applied stress. nih.gov Similarly, the thermal properties of a polymer, such as its glass transition temperature and thermal decomposition temperature, can be predicted from simulations of the polymer's dynamics at different temperatures. nih.gov

These computational predictions are particularly valuable for high-performance polymers like aramids and polyimides, which are often used in demanding applications where their mechanical and thermal properties are critical. nih.gov For example, by incorporating flexible moieties into the polymer backbone, such as those derived from bis(4-aminophenoxy) benzene (B151609) monomers, it is possible to enhance the solubility and processability of these polymers without sacrificing their desirable properties. researchgate.netnih.gov Computational studies can help to optimize the structure of these flexible moieties to achieve the best balance of properties. researchgate.net The consistent differences in thermal and mechanical properties between polymers with different structures can be attributed to variations in the linearity of the polymer chains and the resulting differences in the density of intermolecular hydrogen bonding and pi-pi interactions. researchgate.netnih.gov

Table 3: Predicted and Experimental Properties of Aramid Copolymers

| Polymer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| MBAB-aramid | 270.1 | 449.6 | 107.1 | 50.7 |

| PBAB-aramid | 292.7 | 465.5 | 113.5 | 58.4 |

This table presents experimental data for aramid copolymers containing bis(4-aminophenoxy) benzene moieties, illustrating the type of material performance data that can be predicted and validated through computational methods. nih.gov

Analysis of Interfacial Interactions in Polymer Composites (e.g., Polymer-Nanotube Adhesion)

The performance of polymer composites, which consist of a polymer matrix reinforced with a filler material such as nanotubes or layered silicates, is highly dependent on the interactions at the interface between the polymer and the filler. Understanding and controlling these interfacial interactions is crucial for designing composites with enhanced mechanical, thermal, and electrical properties.

Computational methods provide a powerful means of investigating these interfacial interactions at the molecular level. Molecular dynamics simulations can be used to model the interface between a polymer and a filler material, allowing researchers to study the adhesion between the two components and the structure of the polymer at the interface. For example, simulations can be used to study the interactions between polymers and carbon nanotubes, providing insights into how the polymer chains wrap around the nanotubes and how this affects the load transfer between the matrix and the reinforcement.

The quality of the interfacial interaction is dictated by the surface chemistry of both the polymer and the filler. researchgate.net For example, in polymer-layered silicate (B1173343) nanocomposites, the interactions between the polymer and the silicate layers can be studied using techniques like flow microcalorimetry, diffuse reflectance Fourier transform infrared spectroscopy, and wide-angle X-ray scattering. nih.gov These experimental techniques can be complemented by computational modeling to provide a more complete picture of the interfacial interactions.

Simulations can also be used to predict the effect of modifying the surface of the filler or the chemistry of the polymer on the interfacial adhesion. For instance, the addition of a coupling agent, such as maleic anhydride-grafted polystyrene, can improve the adhesion between polystyrene and carbon fibers. researchgate.net Computational studies can help to screen different coupling agents and to understand the mechanism by which they improve the interfacial adhesion. By providing a detailed understanding of the factors that control interfacial interactions, computational methods can help to guide the design of new polymer composites with superior performance.

Table 4: Factors Influencing Interfacial Interactions in Polymer Composites

| Factor | Description | Example |

| Surface Chemistry | The chemical functional groups present on the surfaces of the polymer and filler. | Oxidation of carbon fibers to introduce hydroxyl and carboxyl groups. |

| Polymer Composition | The chemical structure of the polymer matrix. | Addition of maleic anhydride-grafted polystyrene to a polystyrene matrix. researchgate.net |

| Filler Surface Modification | Chemical or physical treatment of the filler surface to enhance compatibility. | Treatment of sodium montmorillonite (B579905) with coupling agents. |

| Processing Conditions | The temperature, pressure, and time used to fabricate the composite. | Melt-spinning of bicomponent filaments requires well-balanced processing temperatures and viscosities. researchgate.net |

Conclusion and Future Research Directions

Synthesis of Key Findings and Advancements in Benzonitrile-Diamine Research

The exploration of benzonitrile-containing diamines as monomers for high-performance polymers represents a significant advancement in materials science. The incorporation of the nitrile (-CN) group into the polymer backbone can enhance properties such as polarity, dielectric performance, and thermal stability. lew.ro The ether linkages present in molecules like 2,4-bis(3-aminophenoxy)benzonitrile are known to impart flexibility to the resulting polymer chains, which can improve processability without significantly compromising thermal properties. vt.edu Research into analogous structures suggests that polyimides derived from such monomers exhibit a desirable combination of high glass transition temperatures (Tg), good mechanical properties, and solubility in organic solvents. lew.ro The synthesis of these specialized diamines typically involves nucleophilic aromatic substitution reactions, offering a versatile route to a variety of tailored monomer structures. vt.edu

Emerging Trends and Unexplored Research Avenues for Next-Generation Materials

The field of high-performance polymers is continuously evolving, with a focus on creating materials with multifunctional capabilities. For monomers like this compound, several emerging trends and unexplored research avenues hold considerable promise:

Advanced Dielectric Materials: The polar nitrile group suggests that polymers derived from this diamine could have high dielectric constants, making them suitable for applications in electronic components like capacitors and insulators. lew.ro Further research could focus on optimizing the dielectric properties by copolymerizing this diamine with other monomers.

Membrane-Based Separations: The controlled free volume and polarity imparted by the unique structure of this diamine could be exploited in the development of advanced membranes for gas separation or liquid filtration.

Self-Healing Polymers: The incorporation of specific functional groups could lead to the development of self-healing thermosets, where the material can repair itself after damage, extending its service life. rsc.org

Potential for Further Development in Advanced Polymeric Systems

The unique combination of a reactive nitrile group and flexible ether linkages in this compound opens up a wide array of possibilities for the development of advanced polymeric systems. Future research is expected to focus on:

Copolymerization Studies: Investigating the copolymerization of this compound with various dianhydrides and other diamines to fine-tune the properties of the resulting polyimides for specific applications. researchgate.net

Nanocomposites: The development of nanocomposites by incorporating nanofillers such as carbon nanotubes or clays (B1170129) into a polyimide matrix derived from this diamine could lead to materials with enhanced mechanical, thermal, and electrical properties. lew.ro

Computational Modeling: Utilizing molecular modeling and simulation techniques to predict the structure-property relationships of polymers derived from this compound, thereby guiding experimental work and accelerating the discovery of new materials.

While direct experimental data on this compound remains limited in publicly accessible literature, the foundational knowledge of related polyimide chemistry provides a strong basis for its potential as a valuable monomer in the creation of the next generation of high-performance polymers.

Q & A

Q. What are the established synthetic routes for 2,4-bis(3-aminophenoxy)benzonitrile, and how are they optimized for purity?

The synthesis typically involves nucleophilic aromatic substitution or polycondensation reactions. For example, polyimides derived from this compound are synthesized by reacting it with dianhydrides (e.g., 4,4'-oxydiphthalic anhydride, ODPA) in polar solvents like N-methyl-2-pyrrolidone (NMP). Key steps include refluxing under nitrogen to prevent oxidation, followed by thermal imidization at 250–300°C to form the polyimide . Optimization for purity involves rigorous solvent drying, stoichiometric control of monomers, and post-synthesis purification via precipitation in methanol .

Q. What characterization techniques are essential for confirming the structure and imidization of polyimides derived from this compound?

- FT-IR Spectroscopy : Monitors imidization by tracking the disappearance of poly(amic acid) C=O stretching (~1650 cm⁻¹) and the emergence of imide C=O (~1780 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, showing decomposition temperatures above 500°C for polyimides containing this monomer .

- Differential Scanning Calorimetry (DSC) : Detects glass transition temperatures (Tg), typically in the range of 125–250°C, depending on the polymer backbone .

Q. How does this compound contribute to piezoelectric properties in polyimides?

The nitrile (-CN) groups act as dipolar moieties, enabling alignment under electric fields during corona poling. This alignment induces remnant polarization, critical for piezoelectric response. Studies show that polyimides with this monomer exhibit piezoelectric coefficients (d₃₃) up to 10–15 pC/N, suitable for high-temperature sensors .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance thermal stability in polyimides using this compound?

- Cure Cycle Design : Gradual heating (2°C/min under nitrogen) minimizes residual stress and ensures complete imidization, as incomplete curing reduces Tg and thermal stability .

- Crosslinking Agents : Incorporating aromatic amines (e.g., bis[4-(3-aminophenoxy)phenyl]sulfone) during curing improves crosslink density, raising decomposition temperatures .

- Structural Modifications : Introducing meta-substituted phenoxy groups (vs. para) enhances chain rigidity, as seen in higher Tg values for 2,6-substituted analogs .

Q. How do structural variations (e.g., nitrile positioning) impact dielectric and mechanical properties of polyimides?

- Dielectric Behavior : The 2,4-substitution pattern creates asymmetric dipolar orientations, increasing dielectric constants compared to symmetric 2,6-substituted derivatives. This asymmetry is quantified via dielectric spectroscopy (DEA), showing ε' values ~3.5–4.0 at 1 kHz .

- Mechanical Performance : Polyimides with this compound exhibit tensile moduli of 2–3 GPa, but elongation-at-break decreases due to rigid-rod chain structures. Blending with siloxane segments improves flexibility without sacrificing thermal stability .

Q. How can contradictions in thermal data (e.g., Tg discrepancies) be resolved when comparing studies?

- Method Sensitivity : DSC may underreport Tg compared to dynamic mechanical analysis (DMA) due to differences in detecting chain mobility. For example, DMA often identifies Tg 5–10°C higher than DSC .

- Sample History : Variations in curing protocols (e.g., ramp rates, nitrogen purity) significantly affect imidization. Standardizing cure cycles and solvent removal steps minimizes discrepancies .

Q. What computational methods are used to predict the electronic properties of this compound-based polymers?

Density Functional Theory (DFT) simulations model charge distribution and dipole moments. For instance, Fukui function analysis predicts reactive sites for electrophilic/nucleophilic attacks, aiding in designing polymers with tailored electronic properties . Molecular docking studies further elucidate interactions with dopants or solvents .

Q. What advanced techniques quantify non-radiative decay rates in materials containing this compound?

Transient photoluminescence (TrPL) coupled with steady-state photoluminescence quantum yield (PLQY) measurements determine excitonic decay rates. This method, validated for TADF materials, can be adapted for nitrile-containing polymers to study charge-transfer states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.